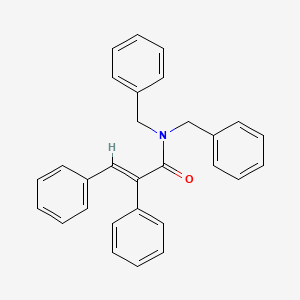![molecular formula C25H23N3O2S B5207385 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide, also known as DPIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. DPIT is a thioimidazole derivative that has been synthesized using various methods, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide is still under investigation. However, studies have suggested that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide may exert its anticancer effects by inducing apoptosis in cancer cells. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide may also inhibit the proliferation of cancer cells by inhibiting the activity of certain enzymes involved in cell division. In the field of microbiology, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide may exert its antibacterial effects by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits cytotoxic effects on cancer cells by inducing apoptosis. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cell division. In the field of microbiology, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits antibacterial effects by disrupting the bacterial cell membrane. However, the exact biochemical and physiological effects of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits fluorescence properties, making it a potential candidate for imaging applications. However, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has some limitations for lab experiments. Its mechanism of action is still under investigation, and its exact biochemical and physiological effects are not fully understood. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has also not been extensively tested in vivo, and its potential toxicity and side effects are still unknown.
Zukünftige Richtungen
There are several future directions for 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide research. In the field of medicine, further investigation is needed to determine the potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide as an anticancer agent. Studies are needed to determine the optimal dosage and administration route of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide for cancer treatment. In the field of microbiology, further investigation is needed to determine the potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide as an antibacterial agent. Studies are needed to determine the mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide against bacterial cells. In the field of chemistry, further investigation is needed to determine the potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide as a fluorescent probe for imaging. Studies are needed to optimize the fluorescence properties of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide for imaging applications. Overall, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has shown promising potential for various scientific research applications, and further investigation is needed to fully understand its properties and potential.
Synthesemethoden
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has been synthesized using various methods, including the reaction of 4,5-diphenylimidazole-2-thiol with 4-ethoxyphenylacetyl chloride in the presence of triethylamine. Another method involves the reaction of 4,5-diphenylimidazole-2-thiol with 4-ethoxybenzoyl chloride in the presence of triethylamine. The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has also been achieved by the reaction of 4,5-diphenylimidazole-2-thiol with 4-ethoxyphenylacetic acid in the presence of thionyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has shown potential applications in various scientific research fields. In the field of medicine, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has been investigated for its anticancer properties. Studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as an antimicrobial agent. Studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In the field of biology, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide has been investigated for its potential as a fluorescent probe for imaging. Studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide exhibits fluorescence properties, making it a potential candidate for imaging applications.
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-2-30-21-15-13-20(14-16-21)26-22(29)17-31-25-27-23(18-9-5-3-6-10-18)24(28-25)19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUSCSMUTUQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)

![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)

![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)